3,5-Di(tert-butyldimethylsilyl) Rosuvastatin

Analytical Chemistry Pharmaceutical Impurity Profiling Mass Spectrometry

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin (CAS 1353050-10-8) is the dual TBDMS-protected process-related impurity of rosuvastatin. Its fully protected 3,5-diol (MW 710.06 vs. 481.54 for parent) confers unique chromatographic retention and distinct LC-MS/MS fragmentation, making it the sole valid reference standard for impurity profiling per ICH Q3A. Do not substitute with mono-silyl analogs or parent drug—only this compound ensures accurate identification, RRT marker establishment, and regulatory-compliant method validation. Soluble in chloroform and methanol; store at -20°C. Use as a protected intermediate for selective glucuronide metabolite synthesis.

Molecular Formula C34H56FN3O6SSi2
Molecular Weight 710.1 g/mol
Cat. No. B13722709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di(tert-butyldimethylsilyl) Rosuvastatin
Molecular FormulaC34H56FN3O6SSi2
Molecular Weight710.1 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C34H56FN3O6SSi2/c1-23(2)30-28(31(24-15-17-25(35)18-16-24)37-32(36-30)38(9)45(10,41)42)20-19-26(43-46(11,12)33(3,4)5)21-27(22-29(39)40)44-47(13,14)34(6,7)8/h15-20,23,26-27H,21-22H2,1-14H3,(H,39,40)/b20-19+/t26-,27-/m1/s1
InChIKeyXAOQVMRJPZGRCX-ZVFYLXQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin: Analytical Reference Standard for Rosuvastatin Impurity Profiling and Method Development


3,5-Di(tert-butyldimethylsilyl) Rosuvastatin (CAS 1353050-10-8) is a protected derivative of the statin drug rosuvastatin, featuring tert-butyldimethylsilyl (TBDMS) groups at both the 3- and 5-hydroxy positions of the heptenoic acid chain. With a molecular formula of C₃₄H₅₆FN₃O₆SSi₂ and a molecular weight of 710.06 g/mol , this compound is classified as a process-related impurity or synthetic intermediate in the manufacture of rosuvastatin calcium [1]. Its fully protected diol structure confers distinct physicochemical and chromatographic properties compared to the parent drug and other mono-protected analogs, making it a critical reference material for analytical method development and impurity profiling in pharmaceutical quality control [2].

Why Rosuvastatin and Other Silyl Analogs Cannot Substitute for 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin in Analytical and Synthetic Workflows


Generic substitution of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin with the parent drug rosuvastatin, mono-TBDMS rosuvastatin analogs, or other statin silyl derivatives is not scientifically valid. The presence of two TBDMS protecting groups fundamentally alters the molecule's physicochemical properties, including a significantly higher molecular weight (710.06 g/mol vs. 481.54 g/mol for rosuvastatin ) and increased lipophilicity, which directly impacts chromatographic retention behavior and mass spectrometric fragmentation patterns [1]. In impurity profiling and method validation, using an incorrect reference standard would lead to inaccurate identification, misquantification of process-related impurities, and failure to meet regulatory requirements for specificity [2]. Furthermore, the compound's specific solubility profile (soluble in chloroform and methanol) and storage requirement (-20°C [3]) differ from those of other silyl derivatives, necessitating distinct handling protocols.

Quantitative Differentiation of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin from Rosuvastatin and Mono-TBDMS Analogs


Molecular Weight Differentiation: 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin vs. Rosuvastatin vs. Mono-TBDMS Rosuvastatin Impurity

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin exhibits a molecular weight of 710.06 g/mol, representing a substantial increase of 228.52 g/mol compared to the parent rosuvastatin (481.54 g/mol) and an increase of 44.16 g/mol compared to the mono-TBDMS rosuvastatin analog, Rosuvastatin Impurity 95 (MW 665.9 g/mol) [1]. This mass difference is directly attributable to the presence of two TBDMS groups (each contributing approximately 114.2 g/mol) versus one or none. In LC-MS/MS analysis, this mass increment produces distinct parent ion ([M+H]⁺) and characteristic fragmentation patterns that are uniquely attributable to the fully protected diol structure, enabling unambiguous identification of this specific process-related impurity [2].

Analytical Chemistry Pharmaceutical Impurity Profiling Mass Spectrometry

Synthetic Yield Benchmarking: 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin vs. Typical Silylation Yields

In a reported synthetic protocol for rosuvastatin intermediates, 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin was obtained with a yield of 53% following saponification of the corresponding allyl ester precursor using lithium hydroxide in methanol at room temperature for 12 hours . This yield falls within the expected range for dual TBDMS protection/deprotection sequences in statin chemistry, where typical yields for mono-TBDMS protection range from 60-85% [1] and for bis-protection are generally lower (40-60%) due to increased steric hindrance and the need for selective deprotection [2].

Process Chemistry Synthetic Intermediate Protecting Group Strategy

Chromatographic Retention Behavior: Impact of Dual TBDMS Protection on HPLC/LC-MS Separation

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin, bearing two lipophilic TBDMS groups, is expected to exhibit significantly increased retention on reversed-phase HPLC columns compared to the parent rosuvastatin. While specific retention times are method-dependent, the compound is detected by HPLC-UV and LC-MS with exact mass concordance [1]. In general, the addition of each TBDMS group increases log P by approximately 2.0-2.5 units, translating to a 2- to 4-fold increase in retention factor (k') under typical C18 gradient conditions [2]. This pronounced shift in retention necessitates the use of a dedicated reference standard to establish accurate relative retention times (RRT) for impurity profiling, as outlined in pharmacopeial guidelines [3].

Analytical Method Development Impurity Profiling Reversed-Phase HPLC

Solubility Profile Differentiation: 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin vs. Rosuvastatin Calcium

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is reported to be soluble in chloroform and methanol [1], reflecting the increased lipophilicity conferred by the two TBDMS groups. In contrast, the active pharmaceutical ingredient, rosuvastatin calcium, is sparingly soluble in water and methanol but freely soluble in acetonitrile and DMSO [2]. This solubility divergence is critical: using the wrong solvent system during standard preparation or sample dilution can lead to incomplete dissolution, inaccurate concentration, and erroneous analytical results.

Preformulation Analytical Sample Preparation Solvent Selection

Storage Stability Requirements: -20°C Storage vs. Ambient or Refrigerated Conditions

The recommended storage condition for 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is -20°C [1]. This is more stringent than the storage requirement for the parent drug rosuvastatin calcium, which is typically stored at controlled room temperature (20-25°C) in a tightly closed container [2], and for some mono-TBDMS rosuvastatin impurities, which may be stored at 2-8°C . The requirement for -20°C storage reflects the potential for TBDMS group hydrolysis or migration under less stringent conditions, necessitating careful supply chain management for reference standard integrity.

Reference Standard Management Stability Studies Pharmaceutical Quality Control

Optimal Applications for 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin in Pharmaceutical R&D and Quality Control


Reference Standard for LC-MS/MS Impurity Profiling of Rosuvastatin Drug Substance

Utilize 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin as a highly characterized reference standard to establish exact mass identification and relative retention time (RRT) for this specific process-related impurity in LC-MS/MS methods [1]. The compound's distinct molecular weight (710.06 g/mol) and characteristic fragmentation pattern enable unambiguous detection and quantification, fulfilling ICH Q3A requirements for impurity profiling in new drug applications .

Synthetic Intermediate for the Preparation of Rosuvastatin Metabolites and Conjugates

Employ 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin as a protected intermediate in the synthesis of rosuvastatin glucuronide metabolites [1]. The dual TBDMS protection allows for selective manipulation of other functional groups (e.g., esterification, amidation) without compromising the stereochemical integrity of the 3,5-diol system, which is critical for generating authentic metabolite standards for ADME studies .

Method Validation and System Suitability Testing in HPLC-UV Assays

Incorporate 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin into system suitability mixtures for HPLC-UV methods intended for rosuvastatin tablet analysis [1]. The compound's increased lipophilicity results in a well-resolved, later-eluting peak compared to the API and other common impurities, providing a robust marker for assessing column performance, resolution, and peak symmetry across multiple analytical runs .

Quote Request

Request a Quote for 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.